molecular formula C16H18N2O6 B13567217 1,3-Dioxoisoindolin-2-YL (tert-butoxycarbonyl)-L-alaninate

1,3-Dioxoisoindolin-2-YL (tert-butoxycarbonyl)-L-alaninate

Cat. No.: B13567217
M. Wt: 334.32 g/mol
InChI Key: HFMJHLMEWOKPIA-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dioxoisoindolin-2-YL (tert-butoxycarbonyl)-L-alaninate is a chemical compound with the molecular formula C15H16N2O6. It is a derivative of isoindoline and is often used in various chemical and biological research applications. The compound is known for its stability and reactivity, making it a valuable tool in synthetic chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxoisoindolin-2-YL (tert-butoxycarbonyl)-L-alaninate typically involves the reaction of isoindoline derivatives with tert-butoxycarbonyl (Boc)-protected amino acids. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxoisoindolin-2-YL (tert-butoxycarbonyl)-L-alaninate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoindoline derivatives.

Scientific Research Applications

1,3-Dioxoisoindolin-2-YL (tert-butoxycarbonyl)-L-alaninate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dioxoisoindolin-2-YL (tert-butoxycarbonyl)-L-alaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites or undergo non-covalent interactions, leading to changes in the activity or function of the target molecules. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of signal transduction, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dioxoisoindolin-2-YL (tert-butoxycarbonyl)glycinate
  • 1,3-Dioxoisoindolin-2-YL (tert-butoxycarbonyl)valinate

Uniqueness

1,3-Dioxoisoindolin-2-YL (tert-butoxycarbonyl)-L-alaninate is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability, ease of synthesis, and versatility in chemical reactions. Its applications in various fields of research further highlight its importance and utility.

Properties

Molecular Formula

C16H18N2O6

Molecular Weight

334.32 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C16H18N2O6/c1-9(17-15(22)23-16(2,3)4)14(21)24-18-12(19)10-7-5-6-8-11(10)13(18)20/h5-9H,1-4H3,(H,17,22)/t9-/m0/s1

InChI Key

HFMJHLMEWOKPIA-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C(=O)ON1C(=O)C2=CC=CC=C2C1=O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)ON1C(=O)C2=CC=CC=C2C1=O)NC(=O)OC(C)(C)C

Origin of Product

United States

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